molecular formula C9H10O3 B1346780 Methyl 3-methoxybenzoate CAS No. 5368-81-0

Methyl 3-methoxybenzoate

Cat. No.: B1346780
CAS No.: 5368-81-0
M. Wt: 166.17 g/mol
InChI Key: DUKYPQBGYRJVAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-methoxybenzoate is an organic compound with the molecular formula C9H10O3. It is an ester derived from 3-methoxybenzoic acid and methanol. This compound is known for its pleasant aroma and is used in various applications, including as a flavoring agent and in the synthesis of other chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-methoxybenzoate can be synthesized through the esterification of 3-methoxybenzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the esterification to completion .

Industrial Production Methods: In an industrial setting, this compound can be produced using a continuous flow reactor where 3-methoxybenzoic acid and methanol are continuously fed into the reactor along with an acid catalyst. The reaction mixture is then heated, and the product is continuously removed and purified .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form 3-methoxybenzoic acid.

    Reduction: It can be reduced to form 3-methoxybenzyl alcohol.

    Substitution: The methoxy group on the benzene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a model compound in studies of ester hydrolysis and enzyme-catalyzed reactions.

    Medicine: Research is ongoing into its potential use as a precursor for pharmaceuticals.

    Industry: It is used in the manufacture of fragrances and flavoring agents

Mechanism of Action

The mechanism of action of methyl 3-methoxybenzoate involves its interaction with various molecular targets. For instance, in ester hydrolysis, the ester bond is cleaved by nucleophilic attack, leading to the formation of 3-methoxybenzoic acid and methanol. The methoxy group can also participate in electrophilic aromatic substitution reactions, where it activates the benzene ring towards electrophilic attack .

Comparison with Similar Compounds

Uniqueness: Methyl 3-methoxybenzoate is unique due to the presence of the methoxy group at the meta position, which influences its reactivity and physical properties. This positioning affects its participation in electrophilic aromatic substitution reactions and its overall stability compared to other similar compounds .

Properties

IUPAC Name

methyl 3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-11-8-5-3-4-7(6-8)9(10)12-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKYPQBGYRJVAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40201918
Record name Methyl m-anisate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5368-81-0
Record name Benzoic acid, 3-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5368-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl m-anisate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005368810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-methoxybenzoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100922
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl m-anisate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl m-anisate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.962
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution composed of 0.49 g of (E)-3-[2-[4-(cyclobutyl)-2-thiazolyl]ethenyl]benzeneamine, 0.43 g of 4-carboxymethyl-3-methoxybenzoic acid methyl ester, 0.4 g of N-ethyl-N-(dimethylaminopropyl)carbodiimide and 25 ml of methylene chloride was sealed in a flask and stored at 25° C. for 16 hr. The reaction mixture was then washed with 10 ml of water, dried (MgSO4) and the solvent removed by rotary evaporation. The residual material was purified by silica gel chromatography using ethyl acetate as the eluant to yield 0.62 g of (E)-4-[2-[3-[2-(4-cyclobutyl)-2-thiazolyl]ethenyl]phenylamino]-2-oxoethyl]-3-methoxybenzoic acid methyl ester; m.p., 156°-157° C. from ethyl acetate.
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step Two
[Compound]
Name
N-ethyl-N-(dimethylaminopropyl)carbodiimide
Quantity
0.4 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 3-methoxybenzoic acid (20 g, 131.58 mmol, 1.00 equiv) in MeOH (100 mL) and H2SO4 (13 g, 130.00 mmol, 1.00 equiv, 98%) was allowed to react, with stirring in a 250-mL round-bottom flask, overnight under reflux. The reaction was quenched by the addition of 100 mL of water/ice, extracted with 3×100 mL of dichloromethane, and the organic layers combined and dried over anhydrous sodium sulfate. The solids were filtered out. The resulting mixture was concentrated under vacuum yielding 21 g (96%) of methyl 3-methoxybenzoate as yellow oil.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
13 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-methoxybenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-methoxybenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-methoxybenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-methoxybenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-methoxybenzoate
Customer
Q & A

Q1: What is the insecticidal potential of Methyl 3-methoxybenzoate against different insect species?

A: this compound has shown promising insecticidal activity against a range of insect pests. Research indicates strong spatial repellency against the common bed bug (Cimex lectularius), including pyrethroid-resistant strains []. Furthermore, it demonstrates notable fumigant toxicity against red imported fire ants (Solenopsis invicta) []. These findings suggest its potential as a component in integrated pest management strategies.

Q2: How does the structure of this compound and its analogs influence their insecticidal activity?

A: Structure-activity relationship (SAR) studies highlight the importance of specific structural features for insecticidal activity. For instance, the presence of a methoxyl group at the meta position of Methyl benzoate significantly enhances contact toxicity against red imported fire ants []. Similarly, the study on Aedes aegypti mosquitoes found that this compound, along with analogs like butyl benzoate and n-pentyl benzoate, exhibited higher toxicity compared to Methyl benzoate []. This suggests that modifications to the benzene ring substituents can significantly alter the compound's toxicity profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.